molecular formula C5H7BrN4 B7910078 5-Bromo-6-hydrazinylpyridin-3-amine

5-Bromo-6-hydrazinylpyridin-3-amine

Cat. No.: B7910078
M. Wt: 203.04 g/mol
InChI Key: VOVBYHCNMIVWAV-UHFFFAOYSA-N
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Description

5-Bromo-6-hydrazinylpyridin-3-amine is a heterocyclic compound that contains a pyridine ring substituted with bromine and hydrazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-hydrazinylpyridin-3-amine typically involves the bromination of 6-hydrazinylpyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-hydrazinylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydrazine group can undergo oxidation to form azo compounds or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve the use of a base and a polar solvent.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include azo compounds.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

5-Bromo-6-hydrazinylpyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-6-hydrazinylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a hydrazine group.

    6-Hydrazinylpyridin-3-amine: Similar structure but without the bromine substitution.

Uniqueness

5-Bromo-6-hydrazinylpyridin-3-amine is unique due to the presence of both bromine and hydrazine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-6-hydrazinylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,7-8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVBYHCNMIVWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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